Dop-deda

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

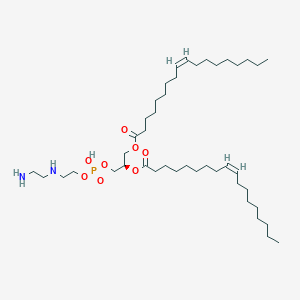

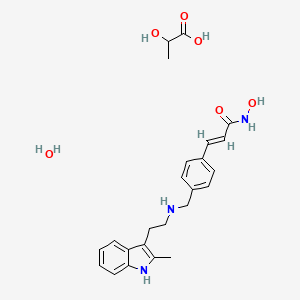

Dioleoylglycerophosphate-diethylenediamine (DOP-DEDA) is a charge-reversible lipid derivative developed for nucleic acid delivery using lipid nanoparticles. This compound is particularly notable for its ability to change its net charge from -1 to +2 depending on the pH, making it highly effective in delivering small interfering RNA (siRNA) and messenger RNA (mRNA) into cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dioleoylglycerophosphate-diethylenediamine can be synthesized by mixing a lipid dissolved in alcohol with RNA dissolved in an aqueous solvent in a microchannel, followed by the removal of alcohol through dialysis. The preparation involves creating a freeze-dried mixture of dioleoylglycerophosphate-diethylenediamine and helper lipids, which is then dissolved in alcohol .

Industrial Production Methods: In industrial settings, the production of dioleoylglycerophosphate-diethylenediamine involves controlling the particle size and polydispersity index by adjusting preparation conditions such as the alcohol/water solvent ratio and lipid concentration .

Analyse Des Réactions Chimiques

Types of Reactions: Dioleoylglycerophosphate-diethylenediamine undergoes reversible ionization reactions involving its phosphate and amino groups under various pH conditions. This results in different charge states of the lipid nanoparticles formulated with dioleoylglycerophosphate-diethylenediamine .

Common Reagents and Conditions: The common reagents used in the synthesis of dioleoylglycerophosphate-diethylenediamine include alcohol and aqueous solvents. The reaction conditions typically involve microchannel mixing and dialysis to remove alcohol .

Major Products Formed: The major products formed from the reactions involving dioleoylglycerophosphate-diethylenediamine are lipid nanoparticles with varying charge states, depending on the pH conditions .

Applications De Recherche Scientifique

Dioleoylglycerophosphate-diethylenediamine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a carrier for delivering nucleic acids into cells, making it highly valuable in the development of RNA interference drugs and mRNA vaccines . The compound’s high pH responsiveness and endosomal escapability make it an excellent choice for gene silencing and protein delivery applications .

Mécanisme D'action

The mechanism of action of dioleoylglycerophosphate-diethylenediamine involves its reversible ionization under different pH conditions. This allows the compound to change its net charge, facilitating the encapsulation and delivery of nucleic acids into cells. The molecular targets and pathways involved include the endosomal escape of the encapsulated nucleic acids, leading to their effective delivery into the cytoplasm .

Comparaison Avec Des Composés Similaires

Dioleoylglycerophosphate-diethylenediamine is unique compared to other ionizable lipids due to its wider range of ionizability and lower toxicity under physiological conditions. Similar compounds include DLin-MC3-DMA, SM-102, and ALC-0315, which are also pH-responsive lipid derivatives used in nucleic acid delivery systems . dioleoylglycerophosphate-diethylenediamine stands out due to its simpler synthesis process and lower cost .

Propriétés

Formule moléculaire |

C43H83N2O8P |

|---|---|

Poids moléculaire |

787.1 g/mol |

Nom IUPAC |

[(2R)-3-[2-(2-aminoethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C43H83N2O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(46)50-39-41(40-52-54(48,49)51-38-37-45-36-35-44)53-43(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,41,45H,3-16,21-40,44H2,1-2H3,(H,48,49)/b19-17-,20-18-/t41-/m1/s1 |

Clé InChI |

LVANELSNTRCWCN-NSUCVBPYSA-N |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCCN)OC(=O)CCCCCCCC=CCCCCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,4R)-rel-1-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12967213.png)

![10H-Benzo[b]pyrido[2,3-e][1,4]oxazine](/img/structure/B12967255.png)

![2-Fluorobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12967261.png)

![6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12967269.png)